IDT307

Vue d'ensemble

Description

Il s'agit d'un substrat fluorescent spécifique pour le transporteur de dopamine, le transporteur de norépinéphrine et le transporteur de sérotonine . Ce composé est largement utilisé dans la recherche scientifique en raison de sa capacité à fluorescer après sa captation par les cellules, ce qui en fait un outil précieux pour l'étude des transporteurs de neurotransmetteurs .

Applications De Recherche Scientifique

IDT307 has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent probe to study the behavior of neurotransmitter transporters.

Biology: Employed in cellular imaging to visualize the uptake and distribution of neurotransmitters.

Medicine: Utilized in research to understand the mechanisms of neurodegenerative diseases and to develop potential therapeutic agents.

Industry: Applied in the development of diagnostic tools and assays for detecting neurotransmitter activity .

Mécanisme D'action

Target of Action

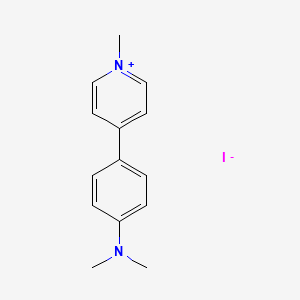

IDT307, also known as N,N-dimethyl-4-(1-methylpyridin-1-ium-4-yl)aniline;iodide, APP+, or 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide, is a specific fluorescent substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of neurotransmitters from the synaptic cleft, thereby regulating neurotransmission.

Mode of Action

The compound interacts with its targets (DAT, NET, and SERT) by being transported into the cells . This uptake is dependent on sodium and chloride ions, suggesting that this compound utilizes the electrochemical gradients of these ions for its transport . The uptake of this compound can be displaced by 5HT and inhibited by fluoxetine, indicating that it competes with neurotransmitters for the same binding site on the transporters .

Pharmacokinetics

Its uptake into cells is known to be dependent on sodium and chloride ions . This suggests that this compound may have good bioavailability in environments where these ions are present.

Result of Action

The primary result of this compound’s action is its accumulation in cells expressing DAT, NET, or SERT . This allows it to serve as a fluorescent marker for these cells, enabling their visualization . .

Action Environment

The action of this compound is influenced by the presence of sodium and chloride ions, which are required for its uptake into cells Additionally, the efficacy of this compound may be influenced by the expression levels of DAT, NET, and SERT in different cells or tissues

Analyse Biochimique

Biochemical Properties

IDT307 interacts with various enzymes and proteins. It is a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) . The nature of these interactions involves the uptake of this compound into cells, which then fluoresces .

Cellular Effects

The effects of 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide on cells are significant. It is transported into choroid plexus epithelial (CPE) cells at the apical membrane and highly accumulates in mitochondria . This compound influences cell function by being a substrate for various transporters, affecting cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various transporters. As a substrate for DAT, NET, and SERT, it is taken up into cells . This uptake process is dependent on concentration, temperature, membrane potential, and pH .

Metabolic Pathways

The specific metabolic pathways that 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide is involved in are not clearly defined in the current literature. Given its interactions with DAT, NET, and SERT, it is likely involved in pathways related to these transporters .

Transport and Distribution

This compound is transported into CPE cells at the apical membrane and highly accumulates in mitochondria . There is little efflux of this compound into the blood capillary space .

Subcellular Localization

The subcellular localization of 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide is primarily in the mitochondria of cells

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'IDT307 implique la réaction du 4-diméthylaminobenzaldéhyde avec l'iodure de méthylpyridinium dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde et un catalyseur pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction, notamment la température, la pression et la concentration du solvant, pour garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L'IDT307 subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé dans des conditions spécifiques pour former différents produits.

Réduction : Les réactions de réduction peuvent modifier la structure de l'this compound, conduisant à la formation de nouveaux composés.

Substitution : L'this compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de l'this compound peut conduire à la formation de différents dérivés oxydés, tandis que la réduction peut produire des analogues réduits .

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme sonde fluorescente pour étudier le comportement des transporteurs de neurotransmetteurs.

Biologie : Employé en imagerie cellulaire pour visualiser l'absorption et la distribution des neurotransmetteurs.

Médecine : Utilisé dans la recherche pour comprendre les mécanismes des maladies neurodégénératives et pour développer des agents thérapeutiques potentiels.

Industrie : Appliqué dans le développement d'outils de diagnostic et d'essais pour détecter l'activité des neurotransmetteurs .

Mécanisme d'action

L'this compound exerce ses effets en agissant comme un substrat pour le transporteur de dopamine, le transporteur de norépinéphrine et le transporteur de sérotonine. Une fois absorbé par les cellules, l'this compound fluoresce, permettant aux chercheurs de visualiser et d'étudier le transport et la distribution des neurotransmetteurs. L'interaction du composé avec ces transporteurs est sensible à l'inhibition par des inhibiteurs spécifiques, tels que la quinine .

Comparaison Avec Des Composés Similaires

Composés similaires

1-méthyl-4-phénylpyridinium : Une neurotoxine dopaminergique similaire à l'IDT307.

Iodure de 4-(4-diméthylamino)phényl-1-méthylpyridinium : Un autre substrat fluorescent pour les transporteurs de neurotransmetteurs

Unicité

L'this compound est unique en raison de sa haute sélectivité pour les corps cellulaires neuronaux catécholaminergiques et de sa capacité à fluorescer après sa captation par les cellules. Cela en fait un outil précieux pour étudier la fonction des transporteurs de neurotransmetteurs dans divers systèmes biologiques .

Propriétés

IUPAC Name |

N,N-dimethyl-4-(1-methylpyridin-1-ium-4-yl)aniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N2.HI/c1-15(2)14-6-4-12(5-7-14)13-8-10-16(3)11-9-13;/h4-11H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMWVBRDIKKGII-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40530139 | |

| Record name | 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141-41-9 | |

| Record name | Pyridinium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1141-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is IDT307 and how does it interact with its target?

A1: this compound (4-(4-(dimethylamino)phenyl)-1-methylpyridinium iodide) is a fluorescent analog of 1-methyl-4-phenylpyridinium (MPP+). It acts as a substrate for certain monoamine transporters, primarily the Plasma Membrane Monoamine Transporter (PMAT). Upon entering cells via these transporters, this compound becomes fluorescent, allowing for real-time visualization and quantification of transporter activity [].

Q2: Which transporters does this compound interact with?

A2: this compound exhibits a higher affinity for PMAT compared to other organic cation transporters (OCT1-3). While it can be transported by OCT1, it shows significantly less interaction with OCT2 and OCT3 [, ]. This compound has also been used to study the serotonin transporter (SERT) [, ].

Q3: How is this compound used to study transporter function in live cells?

A3: The fluorescent properties of this compound make it a valuable tool for live cell imaging studies. Researchers can visualize its uptake in real-time using techniques like confocal microscopy and microplate fluorimetry []. This allows for the assessment of transporter localization, trafficking, and the impact of potential inhibitors on transport activity [, , ].

Q4: What is the significance of this compound's selectivity for PMAT?

A4: The preferential interaction of this compound with PMAT over OCTs is particularly valuable because it enables researchers to differentiate PMAT-mediated monoamine and organic cation transport from that mediated by OCT1-3. This is crucial as these transporters often share substrates and inhibitors, making it challenging to study them individually [].

Q5: How does this compound behave in the blood-cerebrospinal fluid barrier (BCSFB)?

A5: Studies using live tissue imaging in mouse models have shown that this compound is transported from the cerebrospinal fluid (CSF) into choroid plexus epithelial cells, primarily via PMAT. Once inside the cells, this compound accumulates significantly within mitochondria, with minimal efflux back into the blood []. This suggests a potential role of PMAT in the BCSFB for regulating brain exposure to certain organic cations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.